molecular formula C24H18N2O6 B2689395 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-33-1

4-(benzofuran-2-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2689395
CAS No.: 618877-33-1
M. Wt: 430.416
InChI Key: WTKAJEKSYCDIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure includes:

  • A 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold.
  • A benzofuran-2-carbonyl group at position 2.
  • A 2-methoxyphenyl substituent at position 3.
  • A 5-methylisoxazol-3-yl group at position 1.

Pyrrol-2-one derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The benzofuran moiety enhances metabolic stability and binding affinity to biological targets, while the isoxazole ring contributes to heterocyclic diversity and bioavailability .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-13-11-19(25-32-13)26-21(15-8-4-6-10-17(15)30-2)20(23(28)24(26)29)22(27)18-12-14-7-3-5-9-16(14)31-18/h3-12,21,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKAJEKSYCDIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties, particularly in antimicrobial and anticancer applications. This article explores the biological activities of this compound, supported by relevant studies and data.

  • Molecular Formula : C26H26N2O6
  • Molar Mass : 462.49 g/mol
  • CAS Number : 618366-16-8

Biological Activity Overview

Research has indicated that benzofuran derivatives, including the compound of interest, exhibit a range of biological activities. These include:

  • Antimicrobial Activity
    • Studies have shown that benzofuran derivatives possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A derivative with a similar structure demonstrated minimum inhibitory concentrations (MIC) as low as 8 μg/mL against Mycobacterium tuberculosis, indicating potential for use in treating tuberculosis .
  • Anticancer Activity
    • Compounds containing benzofuran moieties have been investigated for their anticancer effects, particularly against breast cancer cells. Certain derivatives have shown promising results in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects
    • Isoxazole-containing compounds have been noted for their anti-inflammatory properties, which may be relevant for conditions such as arthritis or other inflammatory diseases .

Antimicrobial Studies

A series of studies focused on the antimicrobial efficacy of benzofuran derivatives revealed that:

  • Compounds with hydroxyl substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria.
  • The presence of methoxy and ethoxy groups significantly influenced the antimicrobial potency, with some derivatives showing MIC values comparable to established antibiotics .

Anticancer Studies

In vitro studies on cancer cell lines demonstrated:

  • The compound exhibited cytotoxic effects against breast cancer cells, with IC50 values indicating effective growth inhibition.
  • Structure-activity relationship (SAR) studies suggested that specific substitutions on the benzofuran ring are crucial for enhancing anticancer activity .

Case Studies

  • Study on Benzofuran Derivatives : A study synthesized various benzofuran derivatives and tested them against M. tuberculosis. The most active compounds showed MIC values significantly lower than those of standard treatments .
    CompoundMIC (μg/mL)Activity Type
    Compound A8Antitubercular
    Compound B2Antifungal
  • Anticancer Efficacy : Another investigation assessed the cytotoxicity of benzofuran derivatives on breast cancer cell lines, finding that certain modifications led to improved activity.
    CompoundIC50 (μM)Cell Line
    Compound X10MCF7
    Compound Y15MDA-MB-231

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrrol-2-one Core

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound 4-(benzofuran-2-carbonyl), 5-(2-methoxyphenyl), 1-(5-methylisoxazol-3-yl) ~439.4 (estimated) Hypothesized kinase inhibition N/A
3-Hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-(5-methylisoxazol-3-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one 4-(7-methoxybenzofuran-2-carbonyl), 5-phenyl 430.416 Higher lipophilicity (logP ~2.8)
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-(4-methylbenzoyl), 5-(3-chlorophenyl) 386.1232 Antimicrobial activity (Gram-positive bacteria)
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-(4-methylbenzoyl), 5-(4-tert-butylphenyl) 408.2273 Improved solubility in polar solvents

Key Observations :

  • Benzofuran vs.
  • Methoxy Substitution: The 2-methoxyphenyl group in the target compound may improve metabolic stability over non-methoxylated analogs (e.g., 5-phenyl in ).
  • Isoxazole vs.
Impact of Substituents on Physicochemical Properties
  • Lipophilicity : The benzofuran and isoxazole groups increase logP values compared to benzoyl derivatives, affecting membrane permeability .
  • Melting Points : Derivatives with polar substituents (e.g., hydroxypropyl in ) exhibit higher melting points (235–265°C) due to hydrogen bonding, whereas aromatic substituents (e.g., benzofuran) may reduce crystallinity.

Structure-Activity Relationship (SAR) Insights

  • Benzofuran Modifications : Replacement of benzofuran with benzothiazole (e.g., in ) reduces activity against kinases, highlighting the critical role of the benzofuran oxygen in hydrogen bonding.
  • Methoxy Positioning : The 2-methoxy group on the phenyl ring (target) may enhance binding to cytochrome P450 enzymes compared to 3- or 4-methoxy analogs .
  • Isoxazole vs. Pyrazole: Isoxazole-containing derivatives (target, ) show better thermal stability than pyrazole analogs (e.g., ), as noted in differential scanning calorimetry studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.